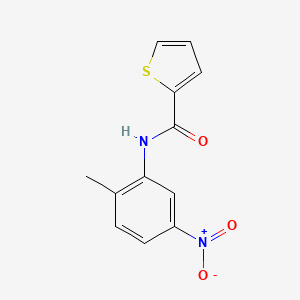
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide, also known as MNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTP belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell proliferation, inflammation, and infection. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of bacterial and fungal pathogens. In vivo studies have shown that N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has anti-tumor and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for biological assays and in vivo studies. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide is also readily available and relatively inexpensive, making it accessible to researchers. However, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has some limitations, including its low solubility in water, which limits its use in certain biological assays, and its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
For N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide research include the development of more efficient synthesis methods, the optimization of its biological activity and pharmacokinetics, and the exploration of its potential applications in combination therapy. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide also has potential applications in the development of new diagnostic tools and imaging agents for cancer and infectious diseases.
Métodos De Síntesis
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thionyl chloride to form 2-methyl-5-nitrophenyl isothiocyanate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide. The synthesis of N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been studied for its antibacterial and antifungal activities.
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWSKUQDCFKEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)
![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)